(3,4-Dimethoxyphenyl)methanesulfonic acid
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Overview
Description
(3,4-Dimethoxyphenyl)methanesulfonic acid is an organic compound with the molecular formula C9H12O5S It is a derivative of methanesulfonic acid, where the methanesulfonic acid group is attached to a 3,4-dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dimethoxyphenyl)methanesulfonic acid typically involves the sulfonation of 3,4-dimethoxybenzyl alcohol. One common method is to react 3,4-dimethoxybenzyl alcohol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and yields the desired sulfonic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
(3,4-Dimethoxyphenyl)methanesulfonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate ester.
Substitution: The methanesulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonates, while reduction can produce sulfonate esters .
Scientific Research Applications
(3,4-Dimethoxyphenyl)methanesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonate esters and other derivatives.
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxyphenyl)methanesulfonic acid involves its ability to act as a strong acid and participate in various chemical reactions. The sulfonic acid group can donate protons (H+) and form sulfonate esters, which are key intermediates in many organic reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The simplest member of the alkylsulfonic acids family, with a single carbon atom in its methyl group.
Ethyl methanesulfonate: An alkylating agent used in mutagenesis studies.
Benzyl methanesulfonate: Similar structure but with a benzyl group instead of a 3,4-dimethoxyphenyl group.
Uniqueness
(3,4-Dimethoxyphenyl)methanesulfonic acid is unique due to the presence of the 3,4-dimethoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other methanesulfonic acid derivatives. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Properties
CAS No. |
54035-89-1 |
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Molecular Formula |
C9H12O5S |
Molecular Weight |
232.26 g/mol |
IUPAC Name |
(3,4-dimethoxyphenyl)methanesulfonic acid |
InChI |
InChI=1S/C9H12O5S/c1-13-8-4-3-7(5-9(8)14-2)6-15(10,11)12/h3-5H,6H2,1-2H3,(H,10,11,12) |
InChI Key |
ITHWVNZYTGVHCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CS(=O)(=O)O)OC |
Origin of Product |
United States |
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